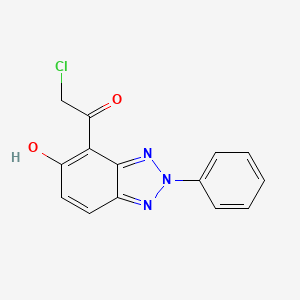![molecular formula C10H18N2O2 B14186560 N-[2-(Methoxymethyl)pyrrolidin-1-yl]-2-methylprop-2-enamide CAS No. 918637-97-5](/img/structure/B14186560.png)
N-[2-(Methoxymethyl)pyrrolidin-1-yl]-2-methylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Methoxymethyl)pyrrolidin-1-yl]-2-methylprop-2-enamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Métodos De Preparación
The synthesis of N-[2-(Methoxymethyl)pyrrolidin-1-yl]-2-methylprop-2-enamide can be achieved through various synthetic routes. One common method involves the reaction of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine with nitrovinyl substrates in the presence of a catalytic amount of trifluoroacetic acid (TFA) . This reaction leads to the formation of 3,4-disubstituted pyrrolidine sulfonamides . Industrial production methods may involve similar synthetic strategies but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
N-[2-(Methoxymethyl)pyrrolidin-1-yl]-2-methylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrolidin-2-ones.
Reduction: Reduction reactions can lead to the formation of different pyrrolidine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the methoxymethyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
N-[2-(Methoxymethyl)pyrrolidin-1-yl]-2-methylprop-2-enamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-[2-(Methoxymethyl)pyrrolidin-1-yl]-2-methylprop-2-enamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring allows the compound to bind to various biological targets, potentially inhibiting or activating specific enzymes or receptors . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparación Con Compuestos Similares
N-[2-(Methoxymethyl)pyrrolidin-1-yl]-2-methylprop-2-enamide can be compared with other pyrrolidine derivatives, such as pyrrolidin-2-one and pyrrolidin-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups. The unique methoxymethyl group in this compound provides distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
918637-97-5 |
|---|---|
Fórmula molecular |
C10H18N2O2 |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
N-[2-(methoxymethyl)pyrrolidin-1-yl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C10H18N2O2/c1-8(2)10(13)11-12-6-4-5-9(12)7-14-3/h9H,1,4-7H2,2-3H3,(H,11,13) |
Clave InChI |
BIARCPAIGFWFRU-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)NN1CCCC1COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(Piperidin-4-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B14186501.png)
![3-{2-[(4-Methoxyphenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one](/img/structure/B14186505.png)

![N-(2-Ethylphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14186519.png)
![N~2~-[(4-Fluorophenyl)methyl]-N-hydroxyglycinamide](/img/structure/B14186525.png)




![[4-(1,3-Dioxan-2-yl)phenyl]di(propan-2-yl)phosphane](/img/structure/B14186550.png)
![L-Valine, N-[(1R)-2,2,2-trifluoro-1-phenylethyl]-](/img/structure/B14186551.png)
![9-Chloro-1,2,3-trimethyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B14186552.png)
